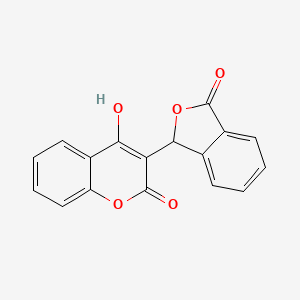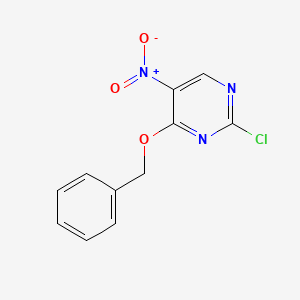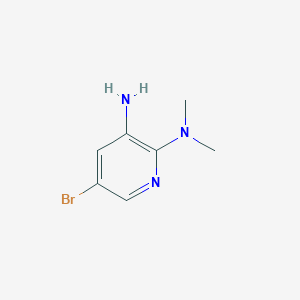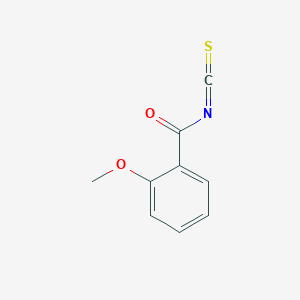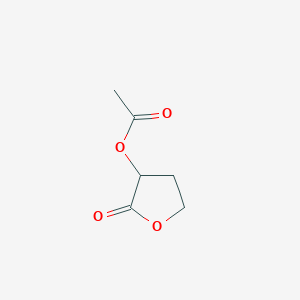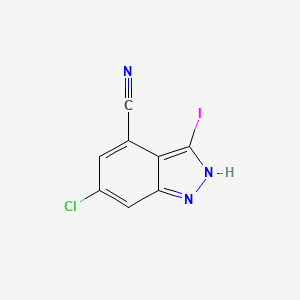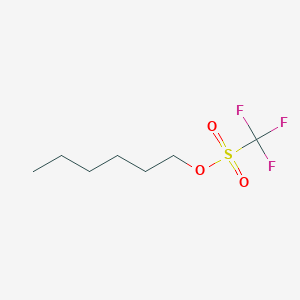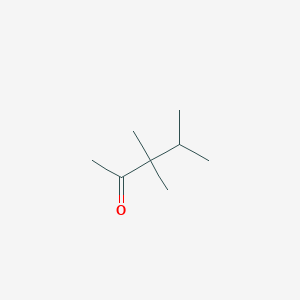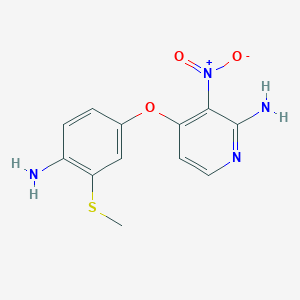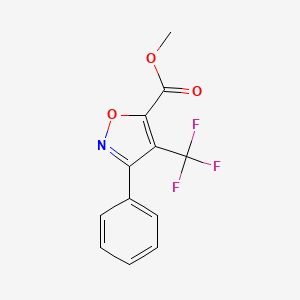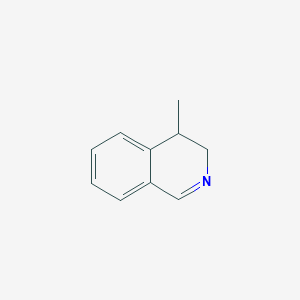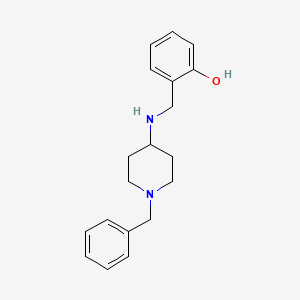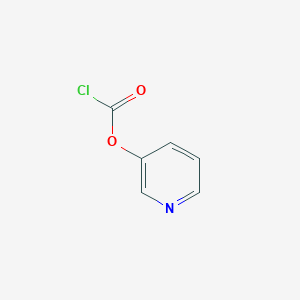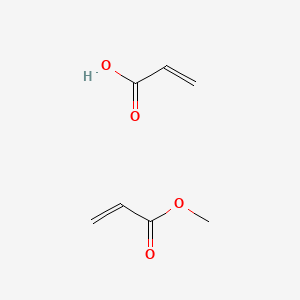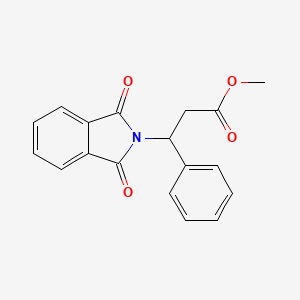
Methyl 3-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate
Vue d'ensemble
Description
Methyl 3-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate is an organic compound that belongs to the class of phthalimides It is characterized by the presence of a phthalimide group attached to a phenylpropionate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with a primary amine to form the phthalimide intermediate. This intermediate is then reacted with methyl 3-phenylpropionate under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production of methyl 3-phthalimido-3-phenylpropionate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent recovery and purification to minimize waste and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, bases like potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 3-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl 3-phthalimido-3-phenylpropionate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-phenylpropionate
- Phthalimide
- Methyl 3-phthalimido-3-butylpropionate
Uniqueness
Methyl 3-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate is unique due to the combination of the phthalimide and phenylpropionate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H15NO4 |
|---|---|
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
methyl 3-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate |
InChI |
InChI=1S/C18H15NO4/c1-23-16(20)11-15(12-7-3-2-4-8-12)19-17(21)13-9-5-6-10-14(13)18(19)22/h2-10,15H,11H2,1H3 |
Clé InChI |
QLDFENBFMXEOAZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
